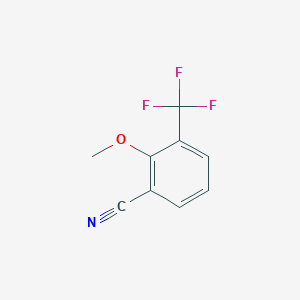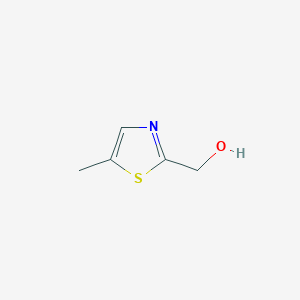
2-Methoxy-3-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the second position and a trifluoromethyl group (-CF₃) at the third position, along with a nitrile group (-CN) at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxy-3-(trifluoromethyl)benzaldehyde as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including halogenation, nitrilation, and subsequent purification steps.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction Products: 2-Methoxy-3-(trifluoromethyl)benzylamine.
Substitution Products: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methoxy-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
3-Methoxy-2-(trifluoromethyl)fluorobutane: Similar functional groups but with a different carbon skeleton.
Uniqueness: 2-Methoxy-3-(trifluoromethyl)benzonitrile is unique due to its combination of methoxy, trifluoromethyl, and nitrile groups on a benzene ring, which imparts distinct chemical and physical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXXEWVOOQVAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)







![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)




